Product packaging for 2-(Prop-1-en-2-yl)benzo[d]thiazole(Cat. No.:)

2-(Prop-1-en-2-yl)benzo[d]thiazole

Cat. No.: B13959807
M. Wt: 175.25 g/mol
InChI Key: RIPGVSBLNYALJM-UHFFFAOYSA-N
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Description

2-(Prop-1-en-2-yl)benzo[d]thiazole is a synthetic organic compound based on the benzothiazole scaffold, a structure recognized as a privileged framework in medicinal chemistry and materials science . The benzothiazole nucleus is a common feature in compounds with a broad spectrum of reported biological activities. Extensive research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties, including potent activity against bacterial strains such as Staphylococcus aureus . Furthermore, this heterocyclic system is found in molecules investigated for antidiabetic applications, particularly as inhibitors of enzymes like α-glucosidase . The core structure's extended π-delocalized system also allows it to interact with biological targets such as DNA and various enzymes, and makes it a component of interest in the development of fluorescent materials and molecular sensors . The specific propenyl substituent on this derivative offers a site for further chemical functionalization, such as through Mannich-type reactions, enabling researchers to synthesize a diverse array of more complex molecules for structure-activity relationship (SAR) studies . As such, this compound serves as a versatile chemical intermediate and a key reference standard for researchers developing new therapeutic agents or functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS B13959807 2-(Prop-1-en-2-yl)benzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-prop-1-en-2-yl-1,3-benzothiazole

InChI

InChI=1S/C10H9NS/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-6H,1H2,2H3

InChI Key

RIPGVSBLNYALJM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Prop 1 En 2 Yl Benzo D Thiazole and Analogues

Classical and Contemporary Approaches to 2-Substituted Benzothiazoles

The synthesis of 2-substituted benzothiazoles has been a subject of intense investigation since the initial synthesis by A.W. Hoffmann in 1887. mdpi.com Over the years, a plethora of methods have been developed, ranging from traditional condensation reactions to modern metal-catalyzed and green chemistry protocols.

Cyclization Reactions from 2-Aminothiophenols

A cornerstone in the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl compounds or their equivalents. nih.gov This approach remains one of the most common and versatile methods for constructing the benzothiazole (B30560) core. nih.gov

The reaction of 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or nitriles under a variety of conditions leads to the formation of the desired 2-substituted benzothiazoles. nih.govdaneshyari.com For instance, the condensation of 2-aminothiophenol with aldehydes can be promoted by various catalysts and reaction conditions. mdpi.com Research by Guo and colleagues demonstrated an efficient synthesis using H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature, affording excellent yields (85–94%) in a short timeframe (45–60 min). mdpi.com Another approach involves the use of molecular sieves and subsequent oxidation. Waengdongbung and coworkers synthesized 2-alkyl-2,3-dihydrobenzo[d]thiazoles by reacting 2-aminothiophenol with aliphatic aldehydes in the presence of 4 Å molecular sieves, followed by oxidation with pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to yield the final 2-substituted benzothiazoles with high yields (85–95%). mdpi.com

The table below summarizes various catalytic systems employed for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting the diversity of approaches.

Catalyst/ReagentSolventConditionsYield (%)Reference
H₂O₂/HClEthanolRoom Temperature, 45-60 min85-94 mdpi.com
MS 4 Å, then PCC/Silica gelDCM-85-95 mdpi.com
VOSO₄EthanolRoom Temperature, 40-50 min87-92 mdpi.com
Eosin Y, Visible Light--70-92 mdpi.com
Bi₂O₃ NPs-60 °C, 1-2 h75-95 mdpi.com

It is important to note that while the condensation of 2-aminothiophenol is a powerful method, the preparation of substituted 2-aminothiophenols can sometimes be challenging, and the unpleasant odor of thiophenols can pose environmental concerns. daneshyari.comrsc.org

Metal-Catalyzed and Metal-Free Protocols for Benzothiazole Formation

In recent years, both metal-catalyzed and metal-free synthetic strategies have gained significant traction for the synthesis of 2-substituted benzothiazoles, offering alternatives to the classical condensation methods. nih.govnih.gov

Metal-Catalyzed Protocols:

Transition-metal catalysis has emerged as a powerful tool for constructing the benzothiazole ring system. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied. For example, a palladium-catalyzed C-H functionalization/intramolecular C-S bond formation of thiobenzanilides provides an efficient route to 2-substituted benzothiazoles. acs.org This method utilizes a catalytic system of Pd(II) with Cu(I) and Bu₄NBr to achieve high yields. acs.org Copper-catalyzed reactions also feature prominently. A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles offers an efficient and convenient synthesis of 2-substituted benzothiazoles with excellent yields. organic-chemistry.org Another copper-catalyzed approach involves a three-component reaction of o-iodoanilines, arylacetic acids, and elemental sulfur. organic-chemistry.org

The following table provides examples of metal-catalyzed syntheses of 2-substituted benzothiazoles.

Metal CatalystReactantsKey FeaturesReference
Palladium(II)ThiobenzanilidesC-H functionalization/C-S bond formation acs.org
Copper2-Aminobenzenethiols, NitrilesWide functional group tolerance organic-chemistry.org
Coppero-Iodoanilines, Arylacetic acids, SulfurLigand-free, operationally simple organic-chemistry.org
NickelHeteroaromatic thioethers, Aryl iodidesDirect cross-coupling organic-chemistry.org
Ruthenium(III)N-arylthioureasIntramolecular oxidative coupling nih.gov

Metal-Free Protocols:

Growing environmental concerns have driven the development of metal-free synthetic methods. nih.govacs.org These protocols often utilize readily available and less toxic reagents. An efficient, metal-free method involves the base-promoted cyclization of N'-substituted-N-(2-halophenyl)thioureas in dioxane. nih.gov This approach is notable for its mild reaction conditions and broad substrate scope. nih.gov Another innovative metal-free approach is the visible-light-mediated formation of benzothiazoles from thiobenzanilides using riboflavin (B1680620) as a photosensitizer. organic-chemistry.org This reaction proceeds under very mild conditions and tolerates a wide range of functional groups. organic-chemistry.org Furthermore, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions has been developed for the synthesis of 2-substituted benzothiazoles. nih.gov

Microwave-Assisted Synthesis and Green Chemistry Principles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzothiazoles. nih.govbohrium.com Microwave-assisted organic synthesis has emerged as a particularly effective tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. scielo.brtsijournals.comtandfonline.com

Several studies have reported the microwave-assisted synthesis of 2-substituted benzothiazoles. scielo.brtsijournals.comnanobioletters.com For instance, the condensation of 2-aminothiophenol with various fatty acids can be achieved in 3-4 minutes under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free reaction. nih.gov Another green approach utilizes waste curd water as a catalytic solvent for the microwave-assisted condensation of 2-aminothiophenol with aldehydes, yielding 2-arylbenzothiazoles in high yields (82-96%). bohrium.comtandfonline.com The use of a reusable zeolite catalyst (NaY) under microwave irradiation also provides a clean, fast, and efficient method for synthesizing substituted benzothiazoles. tsijournals.com

The following table compares conventional and microwave-assisted methods for the synthesis of hydroxy phenyl benzothiazoles, illustrating the advantages of the latter. scielo.br

MethodReaction TimeYield (%)
Conventional (Argon atmosphere)24-48 h60-75
Microwave Irradiation5-10 min85-95

These examples highlight the significant potential of microwave-assisted synthesis and other green chemistry principles to develop more sustainable and efficient routes to 2-substituted benzothiazoles.

Strategies for Introducing the Prop-1-en-2-yl Moiety at the 2-Position

While the previous sections focused on the formation of the benzothiazole core with a substituent at the 2-position, this section specifically addresses the introduction of the prop-1-en-2-yl (isopropenyl) group.

Direct Functionalization Approaches

Direct functionalization of the C2-H bond of the benzothiazole ring represents an atom-economical approach to introduce various substituents. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials. While direct C-H alkenylation of benzothiazoles with alkenes could theoretically install the prop-1-en-2-yl group, specific examples for this particular moiety are not extensively detailed in the provided search results. However, the general principle of direct C-H functionalization has been established. nih.govresearchgate.net For example, palladium-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides has been reported to selectively introduce a CF₂H group at the C2-position of benzothiazole. acs.org This suggests that similar strategies could potentially be developed for the introduction of the prop-1-en-2-yl group.

Cross-Coupling Methodologies Involving Alkene Precursors

Cross-coupling reactions are a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. nih.gov

To introduce the prop-1-en-2-yl moiety at the 2-position of a benzothiazole, a cross-coupling reaction could be employed between a 2-halobenzothiazole (or a related electrophile) and an isopropenyl-containing organometallic reagent. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely used and robust cross-coupling reaction. youtube.com For the synthesis of 2-(prop-1-en-2-yl)benzo[d]thiazole, this would involve the reaction of a 2-halobenzothiazole with isopropenylboronic acid or its ester derivative in the presence of a palladium catalyst and a base.

Alternatively, a Negishi coupling (using an organozinc reagent) or a Stille coupling (using an organotin reagent) could be utilized. The choice of coupling partners and reaction conditions would be crucial for achieving a successful and high-yielding synthesis. While the search results provide general information on cross-coupling reactions for the synthesis of 2-alkenylbenzo[b]furans using alkenylaluminum reagents, specific examples detailing the synthesis of this compound via cross-coupling are not explicitly provided. rsc.orgnih.gov However, the well-established nature of these cross-coupling methodologies suggests their applicability for this transformation.

Transformation of Existing Side Chains to the Isopropenyl Group

The creation of the isopropenyl group on the benzothiazole ring is typically not a direct, one-step process but rather a transformation of a more readily accessible side chain. The most common precursor for this purpose is 2-acetylbenzo[d]thiazole, which can be synthesized through several established methods. From this key intermediate, two primary pathways are employed to generate the target compound: the Wittig reaction and a Grignard reaction followed by an elimination step.

Wittig Reaction Pathway:

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds. libretexts.orgorganic-chemistry.orgpressbooks.pub In this context, 2-acetylbenzo[d]thiazole is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is a reactive intermediate, typically generated in situ by treating a methyltriphenylphosphonium (B96628) salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi). libretexts.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon of the 2-acetylbenzo[d]thiazole. This forms a betaine (B1666868) intermediate, which rapidly collapses into a four-membered oxaphosphetane ring. organic-chemistry.org This ring then fragments to yield the desired alkene, this compound, and a stable triphenylphosphine (B44618) oxide byproduct. The formation of the very strong phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction sequence. pressbooks.pub A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric byproducts. libretexts.org

Grignard Reaction and Dehydration Pathway:

An alternative two-step approach begins with a Grignard reaction. 2-Acetylbenzo[d]thiazole is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). organic-chemistry.org The Grignard reagent acts as a potent nucleophile, adding its methyl group to the carbonyl carbon to form a tertiary alkoxide intermediate after the initial nucleophilic addition. masterorganicchemistry.comyoutube.com An acidic workup then protonates the alkoxide to yield the tertiary alcohol, 2-(benzo[d]thiazol-2-yl)propan-2-ol. leah4sci.com

The second step involves the acid-catalyzed dehydration of this tertiary alcohol. libretexts.org Heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric(V) acid (H₃PO₄), leads to the elimination of a water molecule. libretexts.org The mechanism proceeds via protonation of the hydroxyl group, which turns it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which is then deprotonated by a weak base (like the hydrogensulfate ion) to form the isopropenyl double bond.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound while ensuring process efficiency and sustainability. Key areas of focus include the selection of catalysts and reagents, the engineering of the solvent medium, and considerations for scaling the process from the laboratory to industrial production.

Influence of Catalysts and Reagents

The choice of catalysts and reagents profoundly impacts the efficiency of the synthetic pathways leading to this compound.

For the Wittig reaction , the selection of the base to generate the ylide is crucial. While strong bases like n-butyllithium (n-BuLi) and sodium amide (NaNH₂) are highly effective for deprotonating phosphonium (B103445) salts, they require strictly anhydrous conditions. libretexts.orgmasterorganicchemistry.com For substrates that may be sensitive to harsh bases, milder alternatives have been developed. Silver carbonate (Ag₂CO₃), for instance, has been shown to effectively promote Wittig reactions, even with less acidic alkylphosphonium salts, under milder, room-temperature conditions. nih.gov To address the poor atom economy of the traditional Wittig reaction, catalytic versions have been explored. These systems involve the in situ reduction of the phosphine (B1218219) oxide byproduct back to the active phosphine catalyst, often using a silane (B1218182) reductant like diphenylsilane. nih.gov

In the Grignard-dehydration sequence , the primary reagent is the methyl Grignard compound. The success of this step is less about catalysis and more about the precise stoichiometric control and quality of the Grignard reagent. The subsequent dehydration step relies on a strong acid catalyst. Concentrated sulfuric acid is highly effective but can lead to charring and side reactions. libretexts.org Phosphoric(V) acid is a common, often cleaner, alternative. libretexts.org The choice and concentration of the acid catalyst must be carefully managed to promote efficient dehydration without causing degradation of the benzothiazole ring or the product.

Table 1: Comparison of Catalysts and Reagents for Key Synthetic Steps

Synthetic Step Method Catalyst/Reagent Typical Conditions Advantages Disadvantages Citation
Ylide Formation Wittig n-Butyllithium (n-BuLi) Anhydrous THF, low temp. High reactivity, fast Requires inert atmosphere, moisture sensitive masterorganicchemistry.com, libretexts.org
Olefination Wittig Silver Carbonate (Ag₂CO₃) CH₃CN, room temp. Mild, tolerates sensitive groups Slower, requires stoichiometric silver nih.gov
Olefination Catalytic Wittig Phosphine Oxide / Diphenylsilane Toluene, heat Catalytic use of phosphine, better atom economy Higher complexity, requires reductant nih.gov
Dehydration Elimination Conc. Sulfuric Acid (H₂SO₄) Heat (e.g., 170°C) Inexpensive, highly effective Strong oxidant, potential for side reactions libretexts.org
Dehydration Elimination Phosphoric(V) Acid (H₃PO₄) Heat Cleaner than H₂SO₄, less oxidizing May require higher temperatures libretexts.org

Solvent Effects and Reaction Medium Engineering

The reaction solvent is not merely an inert medium but an active participant that can influence reaction rates, yields, and even selectivity.

In the Wittig reaction , particularly when using strong organolithium bases, the solvent must be aprotic and anhydrous. Tetrahydrofuran (THF) is a standard choice as it effectively solvates the reagents without reacting with them. researchgate.net For the Grignard reaction , anhydrous ethers such as diethyl ether or THF are indispensable, as they coordinate with the magnesium center, stabilizing the reagent and facilitating its formation and reactivity. researchgate.net

Modern reaction engineering seeks to move beyond standard batch reactions in conventional solvents. Microwave-assisted synthesis has emerged as a powerful tool for accelerating benzothiazole synthesis, often leading to higher yields in significantly shorter times. nih.gov In some cases, these reactions can be performed in high-boiling point solvents like xylene or even under solvent-free conditions, enhancing the environmental profile of the synthesis. analis.com.myresearchgate.net Continuous-flow reactors offer another level of process control, enabling rapid optimization and safer handling of hazardous reagents or exothermic reactions by maintaining a small reaction volume at any given time. researchgate.net

Table 2: Influence of Solvent on Benzothiazole Synthesis Yields

Reaction Type Solvent Temperature (°C) Yield (%) Notes Citation
Benzimidazole Synthesis (analogue) Dry Ethanol 60 93 Optimal for nano-ZrO₂ catalyzed condensation researchgate.net
Benzimidazole Synthesis (analogue) Toluene 60 75 Lower yield compared to ethanol researchgate.net
Benzimidazole Synthesis (analogue) Acetonitrile (ACN) 60 82 Good yield, common solvent choice researchgate.net
Benzimidazole Synthesis (analogue) Dichloromethane (DCM) 60 65 Lower yield in this specific system researchgate.net
2-Iminothiazoline Synthesis (analogue) 10% Dioxane/Water 100 90 Use of a co-solvent in aqueous medium researchgate.net
2-Iminothiazoline Synthesis (analogue) 10% Acetonitrile/Water 80 82 Slightly lower yield at a lower temperature researchgate.net

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. Process intensification techniques are key to achieving these goals.

For benzothiazole synthesis in general, methods like ultrasound irradiation have been shown to provide simple, rapid, and solvent-free reaction conditions, making them attractive for greener manufacturing. analis.com.my Microwave irradiation similarly intensifies processes, dramatically reducing reaction times from hours to minutes. nih.gov

When scaling up the Wittig reaction , the major drawback is its poor atom economy. The reaction produces a stoichiometric amount of triphenylphosphine oxide byproduct, which can be challenging to separate from the desired product and represents significant waste. nih.gov Catalytic Wittig systems are a direct response to this challenge, making the process more suitable for large-scale production by minimizing waste. nih.gov

Scaling up the Grignard reaction presents its own challenges, primarily related to safety. The reaction is often highly exothermic, and the use of large volumes of flammable ether solvents requires specialized equipment and handling procedures. Continuous-flow reactors are particularly well-suited for mitigating these risks, as they allow for superior heat management and control over reagent addition, making the process safer and more scalable. researchgate.net This approach has been successfully applied to the multistep synthesis of complex benzothiazole structures, demonstrating its potential for manufacturing. researchgate.net

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactions at the Prop-1-en-2-yl Group

The isopropenyl substituent, being an electron-rich alkene, is the principal site for addition and polymerization reactions. Its reactivity is influenced by the electron-withdrawing nature of the attached benzothiazole (B30560) ring.

The double bond of the 2-isopropenyl group is susceptible to various addition reactions. While specific studies on hydroarylation involving 2-(prop-1-en-2-yl)benzo[d]thiazole are not extensively documented, the general reactivity of alkenes suggests this transformation is feasible.

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds. Although direct carbonylation examples for this compound are scarce in the literature, related processes on similar unsaturated substrates have been reported. For instance, palladium-catalyzed double carbonylation has been successfully applied to propargyl amines and aryl halides to synthesize 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones, demonstrating the utility of palladium catalysis in incorporating carbonyl groups into unsaturated frameworks. rsc.org This suggests that this compound could potentially undergo similar transformations, such as hydroformylation or other carbonylative additions, under appropriate catalytic conditions to yield aldehydes, ketones, or carboxylic acid derivatives.

The isopropenyl group can be readily transformed through oxidation and reduction.

Oxidation: Standard olefin oxidation methods can be applied to the isopropenyl group.

Epoxidation: Reaction with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, 2-(2-methyloxiran-2-yl)benzo[d]thiazole.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would lead to the formation of the corresponding diol, 1-(benzo[d]thiazol-2-yl)propane-1,2-diol.

Ozonolysis: Cleavage of the double bond using ozone (O₃) followed by a reductive or oxidative workup would yield 1-(benzo[d]thiazol-2-yl)ethan-1-one (a ketone) and formaldehyde (B43269) or formic acid, respectively.

Reduction:

Hydrogenation: The double bond can be saturated via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere will reduce the prop-1-en-2-yl group to an isopropyl group, yielding 2-isopropylbenzo[d]thiazole.

The vinyl nature of the 2-isopropenyl group makes this compound a monomer candidate for polymerization. The polymerization behavior of the structurally analogous monomer, 2-isopropenyl-2-oxazoline (B30960) (IPOx), has been extensively studied and provides insight into the potential of its benzothiazole counterpart. mdpi.comresearchgate.net

Various polymerization techniques can be employed, each offering different levels of control over the polymer architecture. mdpi.com

Polymerization MethodDescriptionPotential Outcome for this compound
Living Anionic Polymerization Utilizes initiators like diphenylmethylpotassium to achieve well-defined polymers with controlled molecular weights and low polydispersity. researchgate.netSynthesis of poly(this compound) with predictable chain lengths and narrow molecular weight distributions.
Radical Polymerization Can be initiated by free-radical initiators. This method is robust but typically yields polymers with broader molecular weight distributions. mdpi.comFormation of high molecular weight polymers, potentially with branching due to the reactivity of the radical chain end.
RAFT Polymerization Reversible Addition-Fragmentation chain Transfer (RAFT) is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and complex architectures like block copolymers. mdpi.comEnables the creation of well-defined homopolymers and block copolymers incorporating the benzothiazole moiety, suitable for advanced material applications.
Cationic Ring-Opening Polymerization While polymerization of the isopropenyl group is typical, the nitrogen atom in the thiazole (B1198619) ring could potentially initiate cationic ring-opening polymerization under specific conditions, although this is less common for the vinyl polymerization of such monomers. mdpi.comThis pathway is less likely but could lead to polymers with a different backbone structure, such as poly(N-acylethylene imine) derivatives.

The resulting polymers, poly(this compound), would feature pendant benzothiazole groups, which could impart unique optical, electronic, and biological properties to the material.

Reactivity of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system, but its reactivity is more complex than that of benzene (B151609) due to the presence of the fused thiazole ring containing nitrogen and sulfur heteroatoms. The thiazole portion generally deactivates the benzene ring towards electrophilic substitution and can itself be subject to nucleophilic attack or deprotonation.

Electrophilic Aromatic Substitution: The benzothiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the heterocyclic part. When such reactions do occur, substitution typically happens on the benzene ring rather than the thiazole ring. The position of substitution is directed by the heteroatoms.

Nucleophilic Substitution: The benzothiazole ring system is more susceptible to nucleophilic substitution, particularly at the C2 position if a suitable leaving group is present. nih.govrsc.org For instance, 2-halobenzothiazoles readily react with various nucleophiles. rsc.org While the parent this compound does not have a leaving group at the C2 position, this reactivity pattern is fundamental to the synthesis of many 2-substituted benzothiazoles. Nucleophilic attack can also lead to ring-opening reactions under certain conditions.

Functionalization of the benzothiazole core can also be achieved at the peripheral positions of the benzene ring. The directing influence of the fused thiazole ring and any existing substituents on the benzene moiety will govern the regioselectivity of these reactions.

For example, starting from substituted anilines, it is possible to synthesize benzothiazoles with functional groups at the 4, 5, 6, or 7-positions. nih.govmdpi.com These pre-functionalized benzothiazoles can then be subjected to further chemical modifications.

Reaction TypePositionReagents/ConditionsProduct Type
Nitration Benzene RingHNO₃/H₂SO₄Nitrobenzothiazole derivatives
Halogenation Benzene RingBr₂/FeBr₃ or Cl₂/FeCl₃Halogenated benzothiazole derivatives
Sulfonation Benzene RingFuming H₂SO₄Benzothiazolesulfonic acid derivatives
Alkylation/Acylation C2-Position (via deprotonation)Strong base (e.g., n-BuLi) then electrophile (e.g., alkyl halide)2-Alkyl/Acyl benzothiazole derivatives

These reactions allow for the synthesis of a diverse library of benzothiazole derivatives with tailored electronic and steric properties. For instance, the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxybenzo[d]thiazole starts from 4-methoxyaniline, incorporating the methoxy (B1213986) group at what becomes the 6-position of the final benzothiazole product. nih.gov

Ring-Opening and Rearrangement Pathways

The benzothiazole ring system, while generally stable, can be induced to open under specific reaction conditions. For instance, studies on substituted benzothiazoles have demonstrated that the thiazole portion of the bicyclic structure can be cleaved. One documented example involves the reaction of 6-nitrobenzothiazole (B29876) with sodium methoxide (B1231860) in dimethyl sulfoxide (B87167) (DMSO), which results in a reversible ring-opening to form an anionic adduct. rsc.org This intermediate can then be trapped with electrophiles. For example, reaction with methyl iodide yields 2-methoxymethylenamino-5-nitrophenyl methyl sulphide, and reaction with bromine in the presence of pyridine (B92270) affords bis-(2-methoxymethylenamino-5-nitrophenyl) disulphide. rsc.org This reactivity highlights a potential pathway for the transformation of the benzothiazole scaffold, which could be applicable to derivatives like this compound, likely requiring activation by appropriate substituents or reagents.

Rearrangement reactions are fundamental transformations in organic chemistry where the carbon skeleton or the position of functional groups within a molecule is altered. wikipedia.orgbyjus.com While specific rearrangement pathways originating from this compound have not been detailed in the literature, related heterocyclic systems undergo such changes. For example, the Beckmann rearrangement converts an oxime to an amide, and when applied to cyclic ketones, it results in a ring expansion to form a lactam. byjus.com Another relevant transformation is the Claisen rearrangement, a thermal process that reorders allyl aryl ethers or allyl vinyl ethers. byjus.com Although these are general examples, they illustrate the types of intramolecular transformations that could potentially be engineered for functionalized benzothiazole derivatives.

Interactions with Transition Metals and Coordination Chemistry

The field of coordination chemistry has extensively utilized benzothiazole and its derivatives as ligands for transition metals. The presence of nitrogen and sulfur heteroatoms, along with potential coordinating groups in substituents, allows for a diverse range of metal complexes with interesting properties and applications.

Ligand Properties of the Benzothiazole Scaffold

The benzothiazole scaffold is a privileged structure in coordination chemistry due to its inherent electronic properties and multiple potential coordination sites. mdpi.com The key coordinating atom is typically the sp²-hybridized nitrogen atom (N-3) of the thiazole ring, which possesses a lone pair of electrons available for donation to a metal center. mdpi.combiointerfaceresearch.com The sulfur atom in the thiazole ring generally acts as a weaker donor.

The coordinating ability of the benzothiazole ligand can be significantly modified by the substituent at the 2-position. For this compound, the isopropenyl group's π-system could potentially participate in coordination, although this mode is less common than N-coordination. More frequently, substituents at the C-2 position are designed to contain additional donor atoms, creating bidentate or polydentate ligands that can form stable chelate rings with metal ions. mdpi.comumich.edu For example, Schiff bases derived from 2-aminobenzothiazole (B30445) introduce an imine nitrogen, which, along with the thiazole nitrogen, creates a bidentate N,N-donor ligand. qu.edu.iqmdpi.com This chelation enhances the stability of the resulting metal complexes.

Formation of Metal Complexes

Benzothiazole derivatives form stable complexes with a wide array of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), ruthenium (Ru), silver (Ag), cadmium (Cd), and mercury (Hg). biointerfaceresearch.comqu.edu.iqnih.gov The synthesis of these complexes is typically achieved by reacting the benzothiazole ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695). qu.edu.iqpnrjournal.com

The resulting geometry of the metal complex is dictated by the metal ion's preferred coordination number, the denticity of the ligand, and the steric and electronic properties of the substituents. For instance, bidentate benzothiazole-based Schiff base ligands can form octahedral complexes with Co(II) and Ni(II) and tetrahedral complexes with other metals. qu.edu.iqmdpi.com Mixed-ligand complexes, incorporating another ligand like 1,10-phenanthroline, have also been prepared, leading to various geometries such as octahedral and square pyramidal.

Below is a table summarizing representative metal complexes formed with various benzothiazole-based ligands, illustrating the versatility of this scaffold in coordination chemistry.

Benzothiazole Ligand TypeMetal Ion(s)Resulting Complex GeometryReference
2-(2′-Aminophenyl)benzothiazoleCo(II), Ni(II)Octahedral (proposed) mdpi.com
Schiff base of 2-aminobenzothiazoleCo(II), Cu(II)Octahedral qu.edu.iq
Schiff base of 2-aminobenzothiazoleAg(I), Cd(II), Hg(II)Tetrahedral qu.edu.iq
Benzothiazole aniline-conjugated SalenMn(II), Fe(II), Co(II), Zn(II)Not specified nih.gov
2-Acetamide benzothiazole (with 1,10-phenanthroline)Ni(II), Cr(III)Octahedral
2-Acetamide benzothiazole (with 1,10-phenanthroline)V(IV)Square pyramidal

Catalytic Activity of Derived Metal Complexes

Transition metal complexes derived from benzothiazole ligands have emerged as effective catalysts in various organic transformations. The combination of the benzothiazole scaffold and a catalytically active metal center can lead to synergistic effects, enhancing catalytic performance. mdpi.comnih.gov The specific application is largely dependent on the choice of both the metal and the ligand structure.

For example, ruthenium(III) complexes containing benzothiazole derivatives have been investigated for their cytotoxic activity, implying potential applications in bio-catalysis or as metallodrugs. nih.gov Copper complexes are also widely studied; for instance, a nanocomposite catalyst containing copper(II) supported on silica (B1680970) with aminopyridine functionality has been used for the synthesis of 2-substituted benzothiazoles. mdpi.com The broader field of transition metal catalysis often employs complexes for reactions like hydrogenation, oxidation, and cross-coupling, representing potential areas of application for novel benzothiazole-metal complexes. mdpi.comyoutube.com

The table below provides an overview of the catalytic applications of metal complexes featuring benzothiazole or related ligand systems.

Metal Complex SystemType of Reaction / ApplicationReference
Ruthenium(III) complexes with benzothiazole derivativesAnticancer / Cytotoxic activity nih.gov
[Fe3O4@SiO2-bis(aminopyridine)-Cu(II)] nanocompositeSynthesis of 2-substituted benzothiazoles mdpi.com
Palladium(II) acetate (B1210297) with N-aryl-N′,N′-dialkylthioureasIntramolecular oxidative cyclization to form 2-(dialkylamino)benzothiazoles nih.gov
Ruthenium(III) chloride with N-arylthioureasIntramolecular oxidative C-H/N-H coupling to form 2-aminobenzothiazoles nih.gov
General Transition Metal ComplexesHydrogenation, Oxidation, Deoxygenation, Cross-coupling mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-(Prop-1-en-2-yl)benzo[d]thiazole. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and elucidating complex connectivities. For derivatives of benzothiazole (B30560), 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to confirm structural assignments. mdpi.comresearchgate.net For instance, HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings (typically over 2-3 bonds), which is crucial for identifying the linkages between the benzothiazole core and the isopropenyl substituent.

Solid-State NMR (ssNMR) could offer insights into the molecular structure and packing of this compound in its solid form, revealing information about intermolecular interactions and crystalline polymorphism that is not accessible in solution-state NMR.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzothiazole Derivatives

NucleusChemical Shift (δ, ppm) RangeNotes
¹H (Aromatic)7.30 - 8.15The specific shifts of the four protons on the benzo ring are influenced by the electronic effects of the isopropenyl group and the thiazole (B1198619) ring. nih.gov
¹H (Vinyl)5.50 - 6.50Two distinct signals are expected for the geminal protons of the =CH₂ group.
¹H (Methyl)2.20 - 2.50A singlet corresponding to the three protons of the methyl group.
¹³C (Aromatic)120 - 155Includes signals for the carbons of the fused benzene (B151609) ring and the C=N carbon of the thiazole ring. nih.gov
¹³C (C=N)~165The characteristic chemical shift for the C2 carbon of the benzothiazole ring. nih.gov
¹³C (Olefinic)115 - 145Signals for the quaternary carbon and the terminal CH₂ carbon of the isopropenyl group.
¹³C (Methyl)~22The chemical shift for the methyl carbon.

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis. Data is generalized from typical values for benzothiazole derivatives.

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. lumenlearning.comscribd.com For this compound, the key rotational bond is between the C2 carbon of the benzothiazole ring and the isopropenyl group.

The rotation around this C-C single bond can lead to different conformers with varying energies. libretexts.org Steric interactions between the methyl group or vinyl protons of the isopropenyl substituent and the sulfur or nitrogen atoms of the thiazole ring can create rotational barriers. libretexts.org The most stable conformation will seek to minimize these steric clashes. lumenlearning.com

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to study the energetics of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into an averaged spectrum. Analyzing the spectra at different temperatures allows for the calculation of the activation energy for the rotational barrier.

The chemical shifts of the protons and carbons in this compound are sensitive to their local electronic environment. Changes in solvent polarity, pH, or the presence of binding partners can induce significant chemical shift perturbations (CSPs).

For example, comparing the NMR spectra in a non-polar solvent like deuterated chloroform (B151607) (CDCl₃) versus a polar, hydrogen-bonding solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can reveal information about solvent-solute interactions. Protons involved in hydrogen bonding or those in regions of the molecule that interact strongly with the solvent will show noticeable changes in their chemical shifts. mdpi.com In a study of benzothiazole derivatives, calculated chemical shifts for aromatic protons were found to be in the range of 7.90 to 7.15 ppm, closely matching experimental values. mdpi.com Such analyses are crucial for understanding how the molecule behaves in different chemical environments.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the molecular formula of this compound. mdpi.com Unlike low-resolution MS, HRMS can measure m/z values to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the exact elemental composition. For this compound (C₁₀H₉NS), the calculated exact mass can be compared to the experimentally determined value, providing strong evidence for the compound's identity. mdpi.commdpi.com This technique is essential for distinguishing between isomers or compounds with very similar nominal masses.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₉NS
Calculated Exact Mass ([M+H]⁺)176.0528
Observed Mass ([M+H]⁺)Typically within 5 ppm of calculated value
Ionization TechniqueElectrospray Ionization (ESI) is common for such compounds. mdpi.com

In mass spectrometry, particularly when using techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pattern would likely reveal key structural motifs. Common fragmentation pathways for benzothiazoles include the cleavage of the thiazole ring and the loss of substituents. researchgate.netcdnsciencepub.comscilit.com Expected fragmentation for this specific compound could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z corresponding to [M-15]⁺.

Cleavage of the entire isopropenyl group: This would lead to the formation of a stable benzothiazolyl cation.

Ring opening of the thiazole: This can lead to complex rearrangements and the formation of ions like C₆H₅S⁺. massbank.eu

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of both the benzothiazole core and the isopropenyl substituent, and how they are connected. libretexts.org

Reaction Pathway Elucidation via Mass Spectrometry

Mass spectrometry (MS) is a pivotal analytical technique for elucidating the reaction pathways and fragmentation patterns of heterocyclic compounds like this compound. While specific studies detailing the complete reaction pathway of this exact molecule are not prevalent, the fragmentation behavior of the core benzothiazole structure is well-documented and provides a foundational understanding.

Electron Ionization Mass Spectrometry (EI-MS) of the parent benzothiazole molecule reveals characteristic fragmentation patterns. journalijdr.com The molecular ion ([M]+•) is typically prominent. Common fragmentation pathways for benzothiazole derivatives involve the cleavage of the thiazole ring. For instance, the mass spectrum of benzothiazole shows significant peaks corresponding to the loss of acetylene (B1199291) (C2H2) and hydrogen cyanide (HCN) from the molecular ion, indicating the stability of the resulting fragments. nist.gov

In the context of this compound, mass spectrometry can be employed to monitor reaction progress and identify intermediates. For example, in its synthesis via the condensation of 2-aminothiophenol (B119425) with a suitable isopropenyl-containing reactant, LC-MS could track the disappearance of reactants and the emergence of the product peak at the expected mass-to-charge ratio (m/z). mdpi.commdpi.com The fragmentation pattern of the title compound under MS/MS analysis would be expected to show an initial loss of a methyl radical (•CH3) from the isopropenyl group, followed by fragmentation of the benzothiazole ring itself. The study of metabolic pathways of benzothiazoles in biological systems also heavily relies on MS to identify products of ring-cleavage and other biotransformations. nih.gov

The fragmentation of related imidazobenzodiazepines, which share structural motifs, often involves the loss of specific side chains, confirming their structure. journalijdr.com For instance, a fragment corresponding to the acetyl group (CH3CO+) can be a base peak, confirming its presence. journalijdr.com Similarly, for this compound, a characteristic fragment ion corresponding to the isopropenyl group or its fragmentation products would be expected, providing clear evidence for the structure and helping to piece together its formation or degradation pathway in a given chemical or biological system.

X-ray Crystallography for Precise Molecular Geometry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering precise data on bond lengths, angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, extensive crystallographic data exists for numerous other 2-substituted benzothiazole derivatives, which allows for a detailed and accurate extrapolation of its expected molecular geometry. nih.govresearchgate.netnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The benzothiazole ring system is fundamentally planar. nih.govnih.gov X-ray diffraction studies on related compounds, such as 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one, show a root-mean-square (r.m.s.) deviation from planarity of only 0.012 Å for the benzothiazole unit. nih.gov The bond connecting the substituent at the C2 position to the ring is a key parameter. In 2-substituted benzothiazoles, the C2-N3 bond angle and the C2-S1 bond length are characteristic of the sp2 hybridized state of the C2 carbon.

The geometry of the isopropenyl group relative to the benzothiazole ring would be defined by the torsion angle around the C2-C(propene) bond. Due to potential steric hindrance between the methyl group of the isopropenyl substituent and the hydrogen atom at the N3 position of the thiazole ring, a completely coplanar arrangement might be disfavored. This would result in a non-zero torsion angle, a common feature in 2-substituted benzothiazoles where substituents can twist out of the plane of the heterocyclic ring system. researchgate.net

Below is a table of representative bond lengths and angles for a 2-substituted benzothiazole derivative, illustrating the type of data obtained from X-ray crystallography.

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Length S1C21.745 (2)
Bond Length S1C7a1.741 (2)
Bond Length N3C21.303 (2)
Bond Length N3C3a1.393 (2)
Bond Length C2C81.482 (2)
Angle C7aS1C289.98 (9)
Angle C2N3C3a109.8 (1)
Angle N3C2S1115.3 (1)
Angle N3C2C8120.1 (1)
Angle S1C2C8124.6 (1)
Torsion Angle N3C2C8C9
Data derived from a representative structure, 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. nih.gov C8 and C9 are part of the substituent.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Crystal packing is governed by non-covalent intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the primary interactions driving crystal formation would be van der Waals forces and π–π stacking. The planar benzothiazole ring is an extended π-system, making it highly susceptible to π–π stacking interactions. nih.gov These interactions occur when the aromatic rings of adjacent molecules align in either a face-to-face or offset (face-to-sheath) manner.

In the crystal structures of related compounds, these π–π stacking interactions are frequently observed, often organizing the molecules into columns or layers. nih.gov For example, in some derivatives, the distance between the centroids of adjacent benzothiazole rings is found to be around 3.6-3.7 Å, indicative of significant π-stacking. nih.govnih.gov

While the title compound cannot form classical hydrogen bonds itself, if co-crystallized with a hydrogen-bond donor, the nitrogen atom (N3) of the thiazole ring can act as a hydrogen bond acceptor. In the crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, molecules are linked into zigzag chains via O—H···N hydrogen bonds. nih.gov Similarly, N—H···N hydrogen bonds have been observed in other derivatives. researchgate.net

Polymorphism Studies and Crystal Packing Analysis

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study, as different polymorphs can have different physical properties. The analysis of crystal packing reveals how molecules are arranged in the unit cell. For benzothiazole derivatives, herringbone patterns are common, where molecules are arranged in a "head-to-tail" fashion to minimize electrostatic repulsion and maximize van der Waals contacts. nih.gov

Different packing motifs can arise from subtle changes in crystallization conditions. The study of polymorphism in this compound would involve crystallizing the compound from various solvents and at different temperatures to see if different crystal forms can be isolated. Each potential polymorph would then be analyzed by X-ray diffraction to determine its unique packing arrangement and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying functional groups and analyzing the vibrational modes of a molecule.

The FT-IR and Raman spectra of this compound would be dominated by signals from the benzothiazole core and the isopropenyl substituent. The benzothiazole ring has several characteristic vibrations. The C=N stretching vibration of the thiazole ring typically appears in the region of 1550-1615 cm⁻¹. Aromatic C=C stretching vibrations from the fused benzene ring are expected between 1450 and 1600 cm⁻¹. The C-S stretching vibration is usually weaker and found at lower wavenumbers, typically in the 600-800 cm⁻¹ range. researchgate.net

The isopropenyl group would give rise to several distinct peaks. The C=C stretching vibration of the vinyl group is expected around 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl hydrogens appear above 3000 cm⁻¹, while the C-H stretches of the methyl group are found just below 3000 cm⁻¹. Out-of-plane C-H bending (wagging) vibrations of the =CH₂ group would produce strong bands in the 890-910 cm⁻¹ region in the IR spectrum.

A combined analysis of FT-IR and Raman spectra provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. nih.gov

Below is a table summarizing the expected key vibrational frequencies for this compound based on known data for its constituent parts.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H StretchBenzene Ring3000 - 3100IR, Raman
Alkene C-H StretchIsopropenyl (=CH₂)3010 - 3095IR, Raman
Alkane C-H StretchMethyl (-CH₃)2850 - 2960IR, Raman
C=C Stretch (Alkene)Isopropenyl1640 - 1680IR, Raman
C=N Stretch (Thiazole)Thiazole Ring1550 - 1615IR, Raman
C=C Stretch (Aromatic)Benzene Ring1450 - 1600IR, Raman
C-H Bend (Alkene)Isopropenyl (=CH₂)890 - 910IR (Strong)
C-S StretchThiazole Ring600 - 800IR, Raman
These are approximate ranges and can be influenced by the overall molecular structure.

Electronic Spectroscopy (UV-Vis, Fluorescence) and Photophysical Properties

Electronic spectroscopy provides insight into the electronic transitions within a molecule and its resulting photophysical properties, such as fluorescence. Benzothiazole derivatives are known to be potent fluorophores with applications as fluorescent probes and in organic light-emitting diodes (OLEDs). nih.govnih.gov

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated benzothiazole system. The isopropenyl group, being in conjugation with the benzothiazole ring, would likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted benzothiazole. Studies on similar thiazole-azo dyes show that extending the conjugation redshifts the main absorption band. mdpi.com For example, a novel benzothiazole-based fluorescent probe, BT-AC, exhibits its main absorption peak at around 335 nm. researchgate.net

Many benzothiazole derivatives are highly fluorescent. mdpi.com Upon excitation at a wavelength corresponding to its absorption band, this compound would be expected to emit light at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties are highly sensitive to the molecular environment and the nature of the substituent at the C2 position. For instance, some 2-substituted benzothiazoles exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent upon aggregation in a poor solvent. nih.govmdpi.com Other derivatives, particularly those with a hydroxyl group at a specific position on a phenyl substituent, can undergo excited-state intramolecular proton transfer (ESIPT), leading to a very large Stokes shift. nih.govrsc.org

The photophysical properties of a representative benzothiazole-based fluorescent probe are summarized in the table below.

CompoundSolvent/Stateλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
BT-ACDMSO/HEPES335470135-
BHPO1THF/Water (Aggregated)~360~520 (Green)~160-
BHPO2THF/Water (Aggregated)~360~580 (Orange)~220-
Data from representative benzothiazole derivatives BT-AC researchgate.net and BHPO1/BHPO2. rsc.org

This data illustrates the tunable nature of the photophysical properties of the benzothiazole scaffold, which are significantly influenced by the substituent and the environment.

Absorption and Emission Characteristics in Solution and Solid State

The absorption and emission spectra of benzothiazole derivatives are highly sensitive to their molecular structure and the surrounding environment. For This compound , the electronic absorption spectrum in a dilute solution is anticipated to exhibit characteristic bands in the ultraviolet (UV) region. These bands arise from π-π* and n-π* electronic transitions within the benzothiazole ring system and the appended isopropenyl group.

In solution, the position and intensity of these absorption bands are expected to be influenced by the polarity of the solvent. Generally, an increase in solvent polarity may lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum, depending on the nature of the electronic transition and the difference in dipole moment between the ground and excited states.

Upon excitation with an appropriate wavelength of light, This compound is expected to exhibit fluorescence. The emission spectrum is typically broad and located at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence characteristics in solution are also solvent-dependent.

In the solid state, the absorption and emission properties of benzothiazole derivatives can differ significantly from those in solution. These differences are primarily due to intermolecular interactions, such as π-π stacking and the formation of aggregates. These interactions can lead to broadening of the spectra, shifts in the emission maxima, and in some cases, a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).

Table 1: Expected Absorption and Emission Characteristics of this compound

PropertyExpected Characteristic in SolutionExpected Characteristic in Solid State
Absorption Maximum (λabs) UV region, solvent-dependentBroadened absorption, potential red or blue shift compared to solution
Emission Maximum (λem) Longer wavelength than absorption, solvent-dependentPotentially shifted due to intermolecular interactions
Stokes Shift PresentGenerally larger than in solution
Fluorescence Intensity Dependent on solvent and concentrationMay be quenched (ACQ) or enhanced (AIE) depending on molecular packing

Quantum Yield Measurements and Photostability Analysis

Quantum Yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence quantum yield of benzothiazole derivatives can vary widely depending on their structure and environment. For This compound , the quantum yield in solution would likely be influenced by factors such as solvent viscosity and temperature. Generally, higher viscosity and lower temperatures can lead to an increase in quantum yield by restricting molecular motions that contribute to non-radiative decay.

Photostability refers to the ability of a molecule to resist photodegradation upon exposure to light. This is a crucial property for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The photostability of benzothiazole derivatives can be influenced by the nature of their substituents and the surrounding medium. While specific data for This compound is unavailable, research on related compounds suggests that the benzothiazole core can be susceptible to photooxidation or other photochemical reactions, leading to a decrease in fluorescence intensity over time. The isopropenyl group might also be a site for photochemical reactions.

Table 2: Expected Photophysical Parameters of this compound

ParameterInfluencing FactorsExpected Behavior
Fluorescence Quantum Yield (ΦF) Solvent, Temperature, Viscosity, Molecular StructureModerate to high in non-polar, viscous solvents.
Photostability Excitation Wavelength, Intensity, Oxygen Presence, SolventMay exhibit some degree of photodegradation over time.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzothiazole (B30560) derivatives. nih.govmdpi.com Methods like B3LYP are frequently used to analyze molecular structure, electronic properties, and vibrational frequencies. mdpi.comresearchgate.net

Geometry Optimization and Energetic Stability Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For benzothiazole derivatives, DFT calculations have been used to find these stable structures. mdpi.comresearchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. researchgate.net

Energetic stability is a key factor in understanding a molecule's behavior. The stability of benzothiazole derivatives has been analyzed using thermodynamic parameters calculated through computational methods. researchgate.net For instance, the stability of a molecule can be related to its HOMO-LUMO energy gap; a larger gap suggests greater stability. mdpi.com

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbital Energies, MEP)

The electronic properties of 2-(prop-1-en-2-yl)benzo[d]thiazole can be understood by examining its frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap indicates a more reactive and less stable molecule. mdpi.com For some benzothiazole derivatives, this energy gap has been calculated to be in the range of 4.46–4.73 eV. mdpi.com

The distribution of these frontier orbitals provides insight into the reactive sites of the molecule. In many benzothiazole derivatives, the HOMO is spread across the entire molecule, while the LUMO is often localized on the benzothiazole moiety itself. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com For benzothiazole compounds, MEP diagrams highlight the distribution of electrostatic potential, with red areas indicating high negative potential (electron-rich) and serving as potential hydrogen-bond acceptor sites. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-including atomic orbital (GIAO) methods are employed to calculate the 1H and 13C NMR chemical shifts. mdpi.com These theoretical predictions generally show good agreement with experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. mdpi.comresearchgate.net These calculations can predict the absorption maxima (λmax) and oscillator strengths, which correspond to electronic transitions within the molecule, often from the HOMO to the LUMO. nih.gov

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT methods, such as B3LYP, can accurately reproduce experimental FT-IR spectra. mdpi.comresearchgate.net The calculated vibrational modes help in the assignment of the observed absorption bands to specific molecular vibrations. mdpi.com The characteristic C-H stretching vibrations for heteroaromatic structures are typically predicted in the 3000–3100 cm⁻¹ range. mdpi.com

Spectroscopic Parameter Computational Method Typical Application for Benzothiazole Derivatives
NMR Chemical ShiftsGIAOValidation of molecular structure by comparing calculated and experimental shifts. mdpi.commdpi.com
UV-Vis AbsorptionTD-DFTPrediction of electronic transitions and absorption maxima. nih.govresearchgate.net
IR Vibrational FrequenciesDFT (e.g., B3LYP)Assignment of experimental IR bands to specific molecular vibrations. mdpi.comresearchgate.netmdpi.com

Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. growingscience.com Key descriptors include chemical hardness and softness, which are related to the HOMO-LUMO gap. mdpi.comnih.gov Fukui functions are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. researchgate.net

Reaction Mechanism Studies via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions involving benzothiazole derivatives.

Transition State Localization and Energy Barrier Determination

By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. nih.govacs.org The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. nih.govd-nb.info DFT calculations have been successfully used to study the mechanisms of cycloaddition reactions involving benzothiazole derivatives, providing insights into the regioselectivity and stereoselectivity of the products formed. acs.orgresearchgate.net These studies help in understanding why certain products are favored over others by analyzing the relative energy barriers of different reaction pathways. nih.govd-nb.info

Understanding Regioselectivity and Stereoselectivity

The synthesis of substituted benzothiazoles can often lead to different isomers, making the study of regioselectivity and stereoselectivity crucial. For instance, in 1,3-dipolar cycloaddition reactions involving 2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile, which shares a structural similarity with the target compound, both regio- and diastereoselectivity have been computationally and spectroscopically investigated. researchgate.net Such studies help in understanding the underlying mechanisms that favor the formation of one isomer over others. researchgate.net

For a molecule like this compound, theoretical calculations could predict the most likely outcomes of synthetic reactions. For example, in reactions involving the addition to the prop-1-en-2-yl group, computational models could determine whether an incoming reagent would preferentially attack at a specific position (regioselectivity) and from a particular spatial orientation (stereoselectivity). These predictions are often based on the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and the calculated energies of possible transition states. However, specific studies detailing these aspects for this compound are currently limited.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the movement of atoms and molecules over time. For non-biological applications, MD simulations of this compound could provide insights into its conformational flexibility and how it interacts with other molecules in various environments. This is particularly relevant for understanding its behavior in materials science contexts, such as in polymers or as a component in organic electronic devices.

While MD simulations have been employed for various benzothiazole derivatives, these have predominantly been in the context of biological systems, such as their interaction with enzymes. nih.govbiointerfaceresearch.com For non-biological systems, MD simulations could be used to explore:

Conformational Landscape: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase (liquid or solid), which can influence macroscopic properties like melting point and solubility.

Interactions with other materials: Modeling the interface between this compound and other materials, which is crucial for applications in composites or layered devices.

Despite the potential of this technique, specific MD simulation studies focused on the non-biological applications of this compound are not readily found in published research.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured properties.

Correlation of Molecular Descriptors with Macroscopic Properties

For this compound, QSPR studies could be developed to correlate its molecular descriptors with various macroscopic properties relevant to material science. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.

Examples of macroscopic properties that could be modeled include:

Solubility: Predicting the solubility of the compound in different solvents is crucial for its processing and application.

Thermal Stability: Estimating the temperature at which the compound starts to decompose is vital for its use in applications that involve heating. scielo.br

While QSPR studies have been conducted for various benzothiazole derivatives, particularly in the context of their biological activities, there is a lack of specific QSPR models in the literature for predicting the material properties of this compound. nih.govresearchgate.net

Table 1: Examples of Molecular Descriptors and Their Potential Correlation with Macroscopic Properties

Molecular Descriptor CategoryExample DescriptorsPotential Correlated Property
Topological Descriptors Wiener index, Kier & Hall indicesBoiling point, Viscosity
Geometrical Descriptors Molecular surface area, Molecular volumeSolubility, Density
Electronic Descriptors Dipole moment, HOMO/LUMO energiesReactivity, Photophysical properties
Quantum-Chemical Descriptors Partial charges, Bond ordersThermal stability, Intermolecular forces

This table represents a conceptual framework for potential QSPR studies on this compound, as specific data is not available.

Predictive Models for Material Performance

Building on the correlation between molecular descriptors and properties, predictive QSPR models can be developed. These models, once validated, could be used to estimate the performance of this compound in specific material applications without the need for extensive experimental testing.

For instance, a predictive model could be created to assess its potential as:

An organic semiconductor: by predicting its charge mobility based on electronic descriptors.

A component in a polymer blend: by predicting its compatibility with different polymers based on thermodynamic descriptors.

The development of such predictive models for this compound would require a systematic synthesis of related compounds and the experimental measurement of their properties to create a robust dataset for model training and validation. Currently, such comprehensive studies specifically targeting this compound and its material performance are not documented in the scientific literature.

Derivatization Strategies and Analogue Synthesis for Functional Diversification

Modification of the Isopropenyl Side Chain

The isopropenyl group, a reactive alkene moiety, is amenable to a variety of addition and modification reactions, enabling the introduction of diverse functional groups and the extension of the carbon chain.

Hydrogenation and Halogenation

Hydrogenation: The double bond of the isopropenyl group can be readily reduced to a saturated isopropyl group through catalytic hydrogenation. This transformation alters the electronic properties and steric profile of the side chain, converting the planar sp2-hybridized carbons to tetrahedral sp3-hybridized carbons. Typical catalysts for this reaction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), and Raney nickel, with the reaction proceeding under a hydrogen atmosphere. The resulting compound is 2-isopropylbenzo[d]thiazole.

Halogenation: The isopropenyl side chain can undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). acs.orgnih.govorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. organic-chemistry.org For instance, reaction with bromine would yield 2-(1,2-dibromopropan-2-yl)benzo[d]thiazole. The addition is typically anti-stereoselective. organic-chemistry.org These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions.

ReactionReagents and ConditionsProduct
HydrogenationH₂, Pd/C, Ethanol (B145695)2-Isopropylbenzo[d]thiazole
BrominationBr₂, CH₂Cl₂2-(1,2-Dibromopropan-2-yl)benzo[d]thiazole

Epoxidation and Dihydroxylation

Epoxidation: The electron-rich double bond of the isopropenyl group is susceptible to epoxidation, forming a three-membered oxirane ring. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.comleah4sci.comstackexchange.comyoutube.com The reaction is a concerted syn-addition, resulting in the formation of 2-(2-methyloxiran-2-yl)benzo[d]thiazole. leah4sci.com Epoxides are valuable synthetic intermediates that can be opened under acidic or basic conditions to introduce a variety of functional groups. nih.gov

Dihydroxylation: The isopropenyl group can be converted to a vicinal diol (a glycol) through dihydroxylation. This can be achieved via two main stereochemical pathways:

Syn-dihydroxylation: This is typically accomplished using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) or through the use of cold, alkaline potassium permanganate (B83412) (KMnO₄). organic-chemistry.orglibretexts.orgmasterorganicchemistry.comacs.orgrsc.orgresearchgate.netwikipedia.orgresearchgate.net The reaction proceeds through a cyclic osmate ester intermediate, resulting in the syn-addition of two hydroxyl groups to form 2-(benzo[d]thiazol-2-yl)propane-1,2-diol. masterorganicchemistry.com

Anti-dihydroxylation: This is achieved in a two-step process involving the initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide. nih.gov The nucleophilic attack of water on the protonated epoxide leads to the formation of the same diol, but with anti-stereochemistry relative to the initial alkene.

ReactionReagents and ConditionsProductStereochemistry
Epoxidationm-CPBA, CH₂Cl₂2-(2-Methyloxiran-2-yl)benzo[d]thiazoleSyn-addition
Syn-dihydroxylation1. OsO₄ (catalytic), NMO 2. NaHSO₃2-(Benzo[d]thiazol-2-yl)propane-1,2-diolSyn-addition
Anti-dihydroxylation1. m-CPBA, CH₂Cl₂ 2. H₃O⁺2-(Benzo[d]thiazol-2-yl)propane-1,2-diolAnti-addition

Chain Extension and Polymerization Initiation Sites

The isopropenyl group can serve as a reactive handle for chain extension or as a site for initiating polymerization.

Chain Extension: The double bond can be functionalized to introduce reactive groups suitable for further coupling reactions. For instance, hydroboration-oxidation of the isopropenyl group would yield 2-(2-hydroxypropan-2-yl)benzo[d]thiazole, where the hydroxyl group can then be used in esterification or etherification reactions to extend the chain.

Polymerization Initiation: The vinyl nature of the isopropenyl group makes 2-(prop-1-en-2-yl)benzo[d]thiazole a potential monomer for polymerization reactions. Methods like free radical polymerization, or more controlled techniques such as Atom Transfer Radical Polymerization (ATRP), could be employed. d-nb.infocmu.educmu.eduyoutube.comnih.gov In ATRP, for example, a suitable initiator could be used to generate a radical that adds across the double bond of the benzothiazole (B30560) monomer, initiating the growth of a polymer chain with pendant benzothiazole units. cmu.educmu.edu The resulting polymers would possess the electronic and optical properties of the benzothiazole moiety, making them potentially useful in materials science.

Substitution and Functionalization of the Benzothiazole Ring

The benzothiazole ring system, an aromatic bicyclic heterocycle, can undergo electrophilic aromatic substitution on the benzene (B151609) ring, allowing for the introduction of a wide array of functional groups that can modulate the electronic properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the benzothiazole ring can be tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzene portion of the scaffold. acs.orgnih.govnih.govacs.orgnih.govrsc.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), amino (-NH₂), and alkyl groups can be introduced to increase the electron density of the aromatic system. For example, nitration followed by reduction can introduce an amino group. nih.gov The synthesis of 2-aminobenzothiazoles is a well-established field, often starting from substituted anilines. acs.orgrsc.orgnih.govrsc.org These EDGs generally enhance the reactivity of the ring towards electrophilic substitution and can influence the photophysical properties of the molecule. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halo groups (e.g., -Cl, -Br) decrease the electron density of the aromatic ring. Nitration of the benzothiazole ring, for instance, typically occurs at the 6-position to yield 6-nitrobenzothiazole (B29876) derivatives. nih.govnih.gov These EWGs make the ring less susceptible to further electrophilic attack and can significantly impact the compound's biological activity and material properties. nih.govnih.gov For instance, benzothiazole derivatives with electron-withdrawing groups have been investigated for their nonlinear optical properties. acs.orgacs.org

Position on Benzene RingExample SubstituentType
6-position-NO₂Electron-Withdrawing nih.govnih.gov
6-position-NH₂Electron-Donating nih.gov
5-position-OCH₃Electron-Donating nih.gov
4-position-ClElectron-Withdrawing researchgate.net

Heteroatom Substitution on the Benzene Ring

While less common than substitution with carbon-based functional groups, the introduction of additional heteroatoms into the benzene ring of the benzothiazole scaffold can be achieved through specific synthetic routes. This can significantly alter the fundamental electronic structure and properties of the molecule. For instance, starting from appropriately substituted aminophenols or aminothiophenols, it is possible to synthesize benzoxazoles or other benzazoles where the benzene ring is further functionalized with heteroatom-containing groups. esisresearch.org The synthesis of various benzazole derivatives often involves the cyclization of precursors that already contain the desired heteroatom substituents on the aromatic ring. organic-chemistry.org

Synthesis of Dimeric and Polymeric Structures

The synthesis of dimeric and polymeric structures derived from "this compound" offers a pathway to novel materials with potentially enhanced or unique functional properties. While direct studies on the dimerization and polymerization of this specific compound are not extensively documented, analogous strategies from related heterocyclic systems provide a foundational understanding of the potential synthetic routes.

Dimeric Structures

The formation of dimeric benzothiazole derivatives can be achieved through various chemical transformations. One notable approach involves the reductive dimerization of 2-substituted 3-methylbenzothiazolium salts. This method, while not directly applied to "this compound," suggests a plausible route. The process would likely involve the N-alkylation of the benzothiazole core, followed by a reduction reaction. Depending on the substituents at the 2-position, different dimeric structures such as 2,2′-bibenzo[d]thiazoles or nih.govmdpi.combenzothiazino[3,2-b] nih.govmdpi.combenzothiazines could be formed.

Another conceptual approach for dimerization could involve the functionalization of the isopropenyl group. For instance, oxidative coupling reactions or metathesis of the vinyl group could potentially lead to dimeric structures, although such specific applications to "this compound" require further investigation.

Furthermore, the synthesis of dimeric compounds with a spacer has been explored for other heterocyclic systems like quinazolin-2-ones and 1,4-benzodiazepin-2-ones, utilizing linkers such as piperazine (B1678402) or homopiperazine. nih.gov This strategy could be adapted to link two units of "this compound," potentially through functional handles introduced on the benzothiazole ring or by derivatizing the isopropenyl group.

Polymeric Structures

The isopropenyl group in "this compound" presents a reactive site for polymerization. Drawing parallels from the well-studied polymerization of 2-alkenyl-2-oxazolines, particularly 2-isopropenyl-2-oxazoline (B30960), various polymerization techniques could be envisioned. mdpi.comresearchgate.net These methods include:

Radical Polymerization: This would involve the initiation of the polymerization of the isopropenyl group, leading to a polymer backbone with pendant benzothiazole moieties.

Anionic Polymerization: Living anionic polymerization could offer controlled synthesis of poly(2-isopropenyl-2-oxazoline) and, by analogy, could potentially be applied to "this compound" to produce well-defined polymers. researchgate.net

Cationic Polymerization: Cationic ring-opening polymerization is a common method for 2-oxazolines, but for "this compound," cationic polymerization would likely proceed through the isopropenyl group. mdpi.com

The resulting polymers would feature the benzothiazole unit as a repeating side group, which could impart unique optical, electronic, or biological properties to the macromolecule. The functionalization of these polymers could lead to materials with tailored characteristics for various applications.

Another potential route to polymeric materials is through chemical oxidative polymerization, a method that has been successfully applied to 2-aminothiazole. This process could potentially be adapted for "this compound," leading to the formation of conducting polymers.

Development of High-Throughput Synthesis Methodologies for Compound Libraries

High-throughput synthesis (HTS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid generation of large and diverse compound libraries. For the functional diversification of "this compound," HTS methodologies can be employed to systematically explore the chemical space around this core structure.

While specific HTS protocols for "this compound" are not extensively detailed in the literature, general strategies for the combinatorial synthesis of benzothiazoles and other heterocyclic libraries can be adapted. These methodologies often rely on robust and versatile chemical reactions that can be performed in parallel, often with automated liquid handling and purification systems.

Key strategies applicable to the high-throughput synthesis of "this compound" analogues include:

Parallel Synthesis of the Benzothiazole Core: The synthesis of the benzothiazole ring itself can be achieved through various one-pot or multicomponent reactions, which are amenable to parallel synthesis formats. For instance, the reaction of substituted 2-aminothiophenols with a variety of aldehydes or carboxylic acid derivatives can generate a library of 2-substituted benzothiazoles.

Derivatization of a Pre-formed Scaffold: Starting with "this compound," a library of derivatives can be created by functionalizing either the benzothiazole ring or the isopropenyl group in a parallel fashion. For example, electrophilic aromatic substitution reactions on the benzene ring of the benzothiazole core with a diverse set of electrophiles could yield a library of substituted analogues.

Solid-Phase Synthesis: Attaching the benzothiazole scaffold to a solid support allows for the use of excess reagents and simplified purification through washing steps. This approach is well-suited for the automated synthesis of compound libraries.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, making it a valuable tool for the rapid synthesis of compound libraries.

The table below illustrates potential diversification points on the "this compound" scaffold that could be exploited in a high-throughput synthesis campaign.

Diversification Point Potential Reagents/Reactions Resulting Analogue Type
Benzene Ring (Positions 4, 5, 6, 7)Nitrating agents, Halogenating agents, Sulfonating agents, Friedel-Crafts reagentsRing-substituted benzothiazoles
Isopropenyl GroupOxidizing agents (e.g., for epoxidation or dihydroxylation), Reducing agents (for saturation), Diels-Alder dienophilesFunctionally modified side-chain analogues
Nitrogen Atom (after quaternization)Various nucleophilesN-substituted benzothiazolium salts

By combining these high-throughput synthesis strategies with efficient screening methods, a vast number of "this compound" derivatives can be rapidly synthesized and evaluated for their functional properties, accelerating the discovery of new lead compounds in various fields.

Exploration of Advanced Material Science and Catalytic Applications

Applications in Polymer Science and Materials Engineering

The dual functionality of 2-(Prop-1-en-2-yl)benzo[d]thiazole allows for its potential integration into polymeric systems, either as a primary building block or as a functional additive.

The isopropenyl group (prop-1-en-2-yl) attached to the benzothiazole (B30560) ring allows this compound to function as a monomer in polymerization reactions, particularly through radical polymerization pathways. While specific studies on the homopolymerization of this exact monomer are not extensively detailed in the public literature, the reactivity of the isopropenyl group is well-established in polymer chemistry.

Furthermore, various other benzothiazole derivatives have been successfully polymerized. For instance, methacrylate (B99206) monomers containing a benzothiazole group have been synthesized and incorporated into dental resin systems. nih.govresearchgate.net In these cases, the methacrylate group undergoes polymerization, covalently embedding the benzothiazole moiety into the final polymer network. Similarly, the synthesis of polymers containing carbazole-benzothiazole units has been reported, where a monomer with a propyl acrylate (B77674) group attached to a carbazolyl-benzothiazole structure is copolymerized with methyl methacrylate.

The synthesis of porous organic polymers linked by benzothiazole units has also been achieved through condensation reactions, demonstrating that the benzothiazole core can be a fundamental part of a polymer backbone, creating materials with high thermal stability and specific adsorption capabilities. osti.gov

Benzothiazole derivatives are recognized for their application as photosensitizers in photoinitiating systems for radical polymerization. researchgate.net These systems, which are activated by UV or visible light, are crucial for curing processes in industries producing coatings, adhesives, and dental resins. nih.gov

The process typically involves a photoredox reaction where the benzothiazole dye absorbs light and enters an excited state. In this state, it can participate in an electron transfer reaction with a co-initiator, such as an organoborate salt, to generate free radicals that initiate the polymerization of monomers like acrylates. researchgate.net The efficiency of this initiation is dependent on several factors, including the chemical structure of the benzothiazole dye and the concentration of the components in the system.

Research on two-component photoinitiating systems using N-methylpyridinium esters of 2-methylbenzothiazole (B86508) hemicyanine dyes has provided kinetic data on the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). The findings indicate that the rate of polymerization and the final monomer conversion are influenced by the concentration of the photoinitiator.

Photoinitiator System ComponentsMonomerOptimal Initiator Concentration (M)Observed Polymerization Rate (s⁻¹)Final Monomer Conversion (%)
2-methylbenzothiazole hemicyanine dye / Borate saltTMPTA5.0 x 10⁻³~2 x 10⁻²10 - 36

Table 1: Kinetic data for the photopolymerization of trimethylolpropane triacrylate (TMPTA) using benzothiazole derivative-based photoinitiating systems. Data is generalized from studies on similar systems. nih.gov

In the rubber industry, 2-mercaptobenzothiazole (B37678) (MBT) is a well-known primary accelerant used in the sulfur vulcanization of polymers like natural rubber and styrene-butadiene rubber. wikipedia.org Its role is to speed up the cross-linking process that gives rubber its durability and elasticity, making it a critical component in the manufacture of tires and other rubber products. wikipedia.org

Furthermore, porous organic polymers constructed from benzothiazole-linked units are being explored for applications in gas storage and separation, indicating their utility in creating functional composite materials with high surface areas and selective adsorption capabilities. osti.gov

Utilization in Sensing Technologies (Non-Biological)

The electron-rich heterocyclic structure of the benzothiazole ring system makes it an excellent platform for the development of chemosensors, particularly optical probes for non-biological analytes. mdpi.com

Benzothiazole derivatives have been successfully engineered into highly selective and sensitive fluorescent sensors for the detection of environmentally significant metal ions and anions in aqueous solutions. mdpi.com These sensors are valuable for monitoring water quality and industrial effluents.

For example, a sensor based on a benzothiazole and 1H-indene-1,3(2H)-dione derivative was developed for the detection of cyanide (CN⁻) in environmental water samples, with a very low detection limit of 5.97 nM. Another study reported a benzothiazole-based sensor for detecting Fe³⁺ ions in aqueous solutions with a detection limit as low as 5.86 μM. The development of these sensors is critical, as ions like cyanide are highly toxic and their presence in the environment is strictly regulated.

The table below summarizes the performance of various benzothiazole-based chemosensors for detecting non-biological analytes relevant to environmental monitoring.

Sensor BaseTarget AnalyteDetection MethodMediumDetection Limit
Biphenyl–benzothiazoleZn²⁺, Cu²⁺, Ni²⁺Colorimetric / Ratiometric FluorescenceDMSO/CHCl₃Not Specified
Benzothiazole / 1H-indene-1,3(2H)-dioneCN⁻FluorogenicACN/H₂O5.97 nM
Benzothiazole-based Schiff baseFe³⁺Fluorescence QuenchingAqueous Solution5.86 μM
Benzothiazole-based probeZn²⁺, Cd²⁺Ratiometric FluorescenceHEPES Buffer7 nM (for Zn²⁺)

Table 2: Examples of benzothiazole-based sensors for the detection of non-biological analytes in environmental contexts.

The primary mechanism behind many benzothiazole-based sensors is their change in optical properties upon binding with a target analyte. These optical probes often operate through fluorescence, exhibiting "turn-on" (fluorescence enhancement) or "turn-off" (fluorescence quenching) responses.

A notable example is a sensor designed for zinc ions (Zn²⁺), which are important in industrial applications but can be environmental pollutants at high concentrations. A probe based on a benzothiazole derivative exhibited a significant fluorescence enhancement upon forming a 1:1 complex with Zn²⁺ ions. This chelation-enhanced fluorescence (CHEF) effect provides a highly selective detection method. mdpi.com

Similarly, ratiometric fluorescent sensors have been developed. These probes have two different emission peaks; upon binding to an analyte, the intensity ratio of these two peaks changes. This provides a built-in self-calibration that is less susceptible to environmental interference. Benzothiazole-based ratiometric probes have been designed for the selective detection of metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, showing distinct color changes visible to the naked eye.

Role as Ligands in Coordination Chemistry and Catalysis

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, possesses favorable coordinating properties, making it a valuable ligand scaffold in chemistry. mdpi.com These sites can act as donors, allowing for the formation of complexes with various metals. mdpi.com

Design of Novel Metal-Organic Frameworks (MOFs)

A comprehensive search of existing research indicates that This compound has not been specifically reported as a ligand for the design and synthesis of Metal-Organic Frameworks (MOFs). The development of MOFs often utilizes bifunctional organic linkers to create porous, crystalline structures. While related heterocyclic compounds like pyridine-oxazoles and bipyrazoles have been successfully used to construct novel MOFs with specific gas sorption properties, similar applications for this compound are not documented in the current scientific literature. nih.govnih.gov

Homogeneous and Heterogeneous Catalysis (e.g., C-H activation, cross-coupling)

There is no specific research detailing the use of This compound as a ligand or catalyst in homogeneous or heterogeneous catalysis, including C-H activation or cross-coupling reactions. The broader class of benzothiazole derivatives has been explored in catalytic applications, for instance, in Suzuki cross-coupling reactions to synthesize more complex molecules. researchgate.net However, studies focusing on the catalytic activity of the 2-(prop-1-en-2-yl) derivative are absent from the reviewed literature.

Potential in Organic Electronics and Optoelectronic Devices

Thiazole-based organic semiconductors are recognized for their potential in electronic devices due to the electron-accepting nature of the thiazole (B1198619) heterocycle. nih.govresearchgate.net This property is crucial for designing materials used in various organic electronic applications.

Organic Light-Emitting Diodes (OLEDs)

No published studies were found that specifically investigate or report the use of This compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). Research in OLEDs often involves designing molecules with specific electronic and photophysical properties. While various complex benzothiazole and 2,1,3-benzothiadiazole (B189464) derivatives have been synthesized and studied as components in optoelectronic devices, the potential of this compound in this area remains unexplored. nih.govresearchgate.net

Organic Field-Effect Transistors (OFETs) and Solar Cells

Specific data on the application of This compound in Organic Field-Effect Transistors (OFETs) or Organic Solar Cells (OSCs) is not available in the scientific literature. The development of materials for these devices is an active area of research, with some benzodifuran- and carbazole-based polymers showing high efficiencies. rsc.orgnih.govpolyu.edu.hk Thiazole-containing polymers and small molecules are considered promising semiconductors for these applications, but research has not extended to this specific compound. nih.gov

Fluorescent Dyes and Pigments

The benzothiazole scaffold is a well-known component in many fluorescent molecules. nih.gov Derivatives of benzothiazole are often characterized by their significant luminescence and are investigated for applications as fluorescent probes and chemosensors. bohrium.comacs.orgresearchgate.net For example, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro group has been shown to influence its fluorescence properties. mdpi.com However, a detailed analysis of the specific fluorescent or photophysical properties of This compound —such as its absorption and emission spectra, quantum yield, and Stokes shift—has not been reported. While the general class of thiazoles and their benzo derivatives often exhibit fluorescence, specific data for this compound is lacking. researchgate.net

Lack of Specific Research Data on this compound as a Corrosion Inhibitor

Extensive research into the applications of various chemical compounds for industrial purposes has been a significant area of scientific inquiry. Within the field of materials science, the study of corrosion inhibitors is of paramount importance for protecting metallic surfaces from degradation. While numerous derivatives of benzothiazole have been investigated for their anti-corrosive properties, a thorough review of existing scientific literature reveals a notable absence of specific research focused on the compound This compound for this particular application.

Investigations into related benzothiazole and thiazole derivatives have shown promise in the field of corrosion inhibition. For instance, studies have been conducted on compounds such as 2,2-dithio bisbenzothiazole, 2-mercaptobenzothiazole (2-MBT), 2-aminobenzothiazole (B30445) (2-ABT), and various thiazole-containing surfactants and Schiff bases. researchgate.netrsc.orgekb.egresearchgate.netresearchgate.net These studies often explore the mechanism of inhibition, which typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier against corrosive agents. rsc.orgnih.gov The effectiveness of these related compounds is often attributed to the presence of heteroatoms (nitrogen and sulfur) and the planar structure of the benzothiazole ring system, which facilitate strong adsorption onto metal surfaces.

However, despite the broad interest in this class of compounds, specific experimental data, including detailed research findings and data tables on the corrosion inhibition efficiency of This compound , are not available in the reviewed scientific literature. Therefore, a detailed exploration of its application in corrosion inhibition, as outlined in the requested article structure, cannot be provided at this time due to the lack of published research on this specific molecule. Further experimental investigation would be required to determine its potential efficacy and mechanism as a corrosion inhibitor.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of benzothiazoles often relies on methods that are not environmentally benign, involving hazardous chemicals and generating significant waste. airo.co.in Future research must prioritize the development of green and sustainable synthetic routes to 2-(Prop-1-en-2-yl)benzo[d]thiazole. The most common method for creating the benzothiazole (B30560) core is the condensation of 2-aminobenzenethiol with a carbonyl-containing compound. nih.gov Adapting this for the target molecule would involve the condensation of 2-aminothiophenol (B119425) with a derivative of acetone (B3395972).

Green chemistry principles offer a roadmap for these future syntheses. airo.co.in Key areas for exploration include:

Eco-friendly Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, glycerol, or ionic liquids has proven effective for synthesizing other benzothiazole derivatives. airo.co.inrsc.orgnih.gov Glycerol, for instance, is non-toxic, biodegradable, and has a high boiling point, making it an excellent medium for such reactions. nih.gov

Catalyst Innovation: Research into novel catalysts is crucial. This includes employing reusable heterogeneous catalysts, metal-free organocatalysts, or biocatalysts to improve reaction efficiency and reduce waste. airo.co.innih.gov For example, SnP₂O₇ has been used as a reusable heterogeneous catalyst for benzothiazole synthesis, achieving high yields in short reaction times. nih.gov

Energy-Efficient Methods: The use of microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. airo.co.in

C-H Activation: More advanced, atom-economical strategies involve the direct functionalization of C-H bonds. rsc.orgacs.org Developing a pathway that constructs the isopropenyl group onto a pre-existing benzothiazole ring via C-H activation would be a highly efficient and modern approach. acs.orgthieme-connect.com

Table 1: Comparison of Green Synthesis Methods for Benzothiazoles
MethodCatalyst/ConditionsSolventKey AdvantagesReference
Microwave-Assisted p-Toluene sulfonic acid (PTSA)Ethanol (B145695) or Solvent-freeRapid reaction times, reduced energy consumption. airo.co.in airo.co.in
Glycerol-Mediated No catalyst neededGlycerolNon-toxic, biodegradable, recyclable solvent. nih.gov nih.gov
Heterogeneous Catalysis SnP₂O₇-High yields, short reaction times, reusable catalyst. nih.gov nih.gov
Aqueous Media Copper Sulfate (CuSO₄)WaterInexpensive catalyst, simple work-up.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The isopropenyl group on the C2 position of the benzothiazole ring is a key feature that distinguishes this compound and offers unique reactivity. While the chemistry of the benzothiazole core is relatively well-understood, the interplay between this core and the alkenyl substituent is an area ripe for discovery.

Future research could focus on:

Cycloaddition Reactions: The prop-1-en-2-yl group can act as a dienophile or participate in other cycloadditions, such as [2+2] cycloadditions, to form complex, multi-ring structures. libretexts.orgslideshare.net These reactions, particularly those induced photochemically, could generate novel molecular scaffolds that are otherwise difficult to synthesize. youtube.comlibretexts.org The concerted mechanism of cycloadditions allows for predictable stereochemical outcomes. libretexts.org

Polymerization: The vinyl group is a polymerizable handle. The radical or transition-metal-catalyzed polymerization of this compound could lead to new polymers with the benzothiazole moiety as a repeating side-chain. These polymers could possess interesting optical or conductive properties.

Selective Functionalization: Exploring the selective transformation of the isopropenyl group without altering the benzothiazole core is a significant challenge. Reactions such as selective hydrogenation, oxidation (e.g., epoxidation, dihydroxylation), or hydroboration-oxidation would yield a range of new functionalized benzothiazole derivatives.

C-H Functionalization: While C-H functionalization often targets the benzothiazole ring itself acs.orgdiva-portal.org, investigating how the isopropenyl group influences the regioselectivity of these reactions could reveal new synthetic pathways.

Integration into Multi-Functional Materials and Supramolecular Assemblies

Benzothiazole derivatives are integral components in a variety of functional materials due to their unique electronic and photophysical properties. tandfonline.com The specific structure of this compound makes it a promising candidate for advanced materials.

Potential avenues for research include:

Polymer-Based Materials: As mentioned, the isopropenyl group allows this molecule to act as a monomer. The resulting polymers, poly(this compound), could be explored for applications in organic electronics. Benzothiadiazole-containing polymers have already shown promise in polymer solar cells and field-effect transistors. rsc.orgrsc.orgacs.org The benzothiazole side chains could facilitate charge transport or impart specific optical properties.

Optical Materials and Dyes: Benzothiazoles are known chromophores used in dyes and optical probes. cas.czwikipedia.orgacs.org Research could focus on modifying the structure of this compound to tune its absorption and emission spectra. For example, creating push-pull systems by adding electron-donating or -withdrawing groups to the benzene (B151609) ring could lead to materials with significant nonlinear optical (NLO) properties. cas.cz Some derivatives have been used to create white-light emitting materials when doped into polymer films. rsc.org

Supramolecular Chemistry: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal ions or participate in hydrogen bonding. This allows the molecule to be used as a building block in supramolecular chemistry to form well-ordered, functional assemblies like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). rsc.org

Boron Complexes: Recent work has shown that incorporating benzothiazole ligands into boron-based dyes can create materials with intense luminescence, with applications in organic light-emitting diodes (OLEDs) and bioimaging. nih.govmdpi.com Exploring the synthesis of boron complexes from this compound is a promising frontier. nih.gov

Challenges in Scalability, Cost-Effectiveness, and Industrial Implementation

While laboratory-scale synthesis may be achievable, the transition to industrial-scale production presents significant hurdles. The widespread industrial use of other benzothiazoles, primarily as rubber vulcanization accelerators, provides a context for these challenges. wikipedia.orgacs.org

Key challenges to address include:

Scalable Synthesis: Many advanced synthetic methods, such as those using specialized catalysts or photochemical setups, are difficult and expensive to scale up. Future work must focus on developing robust, high-yield synthetic protocols that are amenable to large-scale production without compromising on green chemistry principles.

Cost of Starting Materials: The cost and availability of starting materials, particularly substituted 2-aminothiophenols, can be a major economic barrier. Research into producing these precursors from cheaper, more abundant feedstocks is necessary.

Purification and Waste Management: Industrial processes require highly efficient purification methods that minimize solvent use and waste generation. Developing crystallization-based purification protocols or processes that telescope multiple synthetic steps without intermediate purification would enhance industrial feasibility.

Process Safety and Environmental Impact: The industrial use of sulfur-containing compounds like benzothiazoles requires careful management of potential environmental release and occupational exposure. nih.govucdavis.edu Although benzothiazoles are considered biodegradable, their presence in industrial wastewater is a known issue. ucdavis.edu Any industrial process for this compound would need a thorough lifecycle assessment.

Emerging Interdisciplinary Research Frontiers

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. tandfonline.comnih.govbenthamscience.com This opens up exciting interdisciplinary research avenues for this compound.

Table 2: Reported Biological Activities of Benzothiazole Derivatives
ActivityDescriptionReference(s)
Anticancer Derivatives show activity against various cancer cell lines, including breast cancer. benthamscience.com airo.co.inbenthamscience.comjchemrev.com
Antimicrobial Broad-spectrum activity against bacteria and fungi. mdpi.com nih.govjchemrev.comnih.gov
Anticonvulsant Certain derivatives have been identified as potent anticonvulsant agents. nih.gov jchemrev.comnih.govjchemrev.com
Antitubercular Imidazo[2,1-b]thiazole derivatives show promise against Mycobacterium tuberculosis. rsc.org nih.govnih.govjchemrev.com
Neurodegenerative Disease Used as imaging agents for β-amyloid plaques in Alzheimer's disease. jchemrev.compcbiochemres.com jchemrev.compcbiochemres.comnih.gov
Anti-inflammatory Benzothiazole-based compounds exhibit anti-inflammatory properties. benthamscience.comjchemrev.com benthamscience.comjchemrev.com

Future interdisciplinary research could explore:

Medicinal Chemistry: The compound could serve as a lead structure for new therapeutic agents. Its isopropenyl group provides a handle for chemical modification to optimize activity and pharmacokinetic properties. Given the known activities of the benzothiazole core, it could be investigated for anticancer, antimicrobial, or neuroprotective effects. jchemrev.comnih.govjchemrev.com

Chemical Biology: The reactive alkenyl group makes this compound a candidate for the development of chemical probes. It could be functionalized with reporter tags (e.g., fluorophores, biotin) or used in activity-based protein profiling to identify novel biological targets.

Biomaterials: The polymerizable nature of the molecule could be leveraged to create biocompatible materials for tissue engineering or drug delivery systems. The benzothiazole units could provide inherent antimicrobial properties to the material. mdpi.com

Biosensors: The fluorescence properties of some benzothiazole derivatives can be sensitive to their local environment. acs.org This opens the door to designing sensors based on this compound that can detect specific ions, molecules, or changes in biological systems.

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